2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Description
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Properties
IUPAC Name |
2-[3-(3,4-dichlorophenyl)pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-2-1-9(7-11(10)14)12(4-6-16)3-5-15-8-12/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZABNWAUIZJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594098 | |
| Record name | 2-[3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-89-9 | |
| Record name | 2-[3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SNDRI activity of 3,3-disubstituted pyrrolidine derivatives
An In-Depth Technical Guide to the Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) Activity of 3,3-Disubstituted Pyrrolidine Derivatives
Authored by a Senior Application Scientist
Abstract
The development of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), or triple reuptake inhibitors (TRIs), represents a significant therapeutic strategy for major depressive disorder (MDD) and other CNS conditions.[1] The simultaneous modulation of all three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is hypothesized to offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.[2] Within this class of compounds, the 3,3-disubstituted pyrrolidine scaffold has emerged as a privileged structure, offering a versatile and conformationally suitable framework for potent and balanced inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4][5] This guide provides a comprehensive technical overview of this chemical series, detailing the rationale for its design, its mechanism of action, key structure-activity relationships (SAR), and the self-validating experimental workflows required for its evaluation, from initial in vitro screening to in vivo behavioral assessment.
The Pyrrolidine Scaffold: A Privileged Core for CNS Drug Design
The pyrrolidine ring is a foundational motif in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[4][6] Its utility stems from several key features:
-
Inherent Basicity: The secondary amine provides a reliable basic center, which is typically protonated at physiological pH. This positive charge is a critical pharmacophoric element for interaction with the monoamine transporters.
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for precise three-dimensional orientation of substituents to optimize interactions with chiral biological targets like transporters.[5]
-
Conformational Constraint: Compared to acyclic amines, the ring structure reduces conformational flexibility, which can decrease the entropic penalty upon binding and improve potency.
The 3,3-disubstitution pattern is a particularly important innovation. This geminal substitution on the carbon adjacent to the amine-bearing carbon serves to lock key aryl groups into a specific spatial orientation, which has proven crucial for achieving potent and, importantly, balanced affinity across all three monoamine transporters.[3] This substitution pattern can also sterically hinder metabolic attack, potentially improving the pharmacokinetic profile of the compounds.
Caption: General chemical structure of the 3,3-disubstituted pyrrolidine core.
Mechanism of Action: Modulating Synaptic Monoamine Levels
The therapeutic effect of these compounds is derived from their ability to block the reuptake of 5-HT, NE, and DA from the synaptic cleft back into the presynaptic neuron. Monoamine transporters (SERT, NET, and DAT) are membrane proteins that regulate the magnitude and duration of neurotransmission by clearing neurotransmitters from the synapse.[7][8] By binding to these transporters and inhibiting their function, 3,3-disubstituted pyrrolidine derivatives increase the extracellular concentrations of all three monoamines, enhancing serotonergic, noradrenergic, and dopaminergic signaling.[1]
Caption: Inhibition of monoamine reuptake at the neuronal synapse.
Structure-Activity Relationships (SAR)
Lead optimization of the 3,3-disubstituted pyrrolidine series has generated significant insights into the structural requirements for potent and balanced transporter inhibition.[9] The affinity for SERT, NET, and DAT can be finely tuned by modifying the substituents at the 3-position and on the pyrrolidine nitrogen.
A seminal study by researchers at Roche Palo Alto described a series of novel 3,3-disubstituted pyrrolidines with low nanomolar potency across all three transporters.[3] Their work established key SAR trends:
-
3,3-Diaryl Substitution: The presence of two aromatic rings at the 3-position is generally crucial for high potency. The nature and substitution pattern of these rings significantly modulate the affinity and selectivity profile. For instance, dichlorophenyl or trifluoromethylphenyl groups often confer high potency.
-
Pyrrolidine N-Substitution: The substituent on the pyrrolidine nitrogen is another key determinant of activity. Small alkyl groups like methyl or ethyl are common. Altering this group can impact potency and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at the carbon atoms of the pyrrolidine ring can have a profound effect on the biological activity, highlighting the specific chiral recognition by the transporters.[10]
Table 1: Representative SAR Data for 3,3-Disubstituted Pyrrolidine Derivatives
| Compound ID | R (N-Substituent) | Ar1 | Ar2 | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Example A | -CH₃ | 4-Cl-Ph | 4-Cl-Ph | 5.2 | 12 | 25 |
| Example B | -CH₃ | 3,4-diCl-Ph | Phenyl | 2.1 | 8.5 | 15 |
| Example C | -H | 3,4-diCl-Ph | Phenyl | 15 | 45 | 98 |
| Example D | -CH₃ | 4-CF₃-Ph | Phenyl | 8.9 | 22 | 31 |
Note: Data is illustrative, based on trends reported in literature such as Bioorganic & Medicinal Chemistry Letters, 2008, 18(23), 6062-6. Actual values vary between specific published compounds.
This table demonstrates that subtle changes, such as the removal of the N-methyl group (Example C vs. B), can lead to a significant loss of potency across all three transporters.
Self-Validating Experimental Workflow for SNDRI Evaluation
A robust and logical progression of experiments is essential to confidently characterize the SNDRI activity of novel compounds. The workflow is designed to be self-validating, where the results of functional assays confirm the hypotheses generated from initial binding studies.
Caption: High-level workflow for the evaluation of SNDRI candidates.
In Vitro Assay Suite: From Binding to Function
The initial characterization relies on a suite of in vitro assays to determine a compound's affinity for the transporters and its ability to inhibit their function.
Causality: This assay directly measures the binding affinity (Ki) of a test compound to the target transporter. It is the primary screen to determine if a compound interacts with the target at relevant concentrations. The use of cell membranes from HEK293 cells stably expressing the specific human transporter (hSERT, hNET, or hDAT) ensures target specificity.[11][12]
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human transporter of interest (e.g., hSERT).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add:
-
Cell membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, or [³H]WIN 35,428 for hDAT) at a concentration near its Kd value.
-
A range of concentrations of the 3,3-disubstituted pyrrolidine test compound.
-
-
For determination of non-specific binding, a parallel set of wells is included containing a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for hSERT).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Causality: While binding assays confirm affinity, they do not confirm function. A compound could bind to the transporter but not inhibit its action (i.e., be an antagonist but not an inhibitor). This functional assay directly measures the inhibition of neurotransmitter transport, thus validating the binding data. Modern fluorescence-based kits offer a high-throughput, non-radioactive alternative to traditional [³H]-neurotransmitter uptake assays.[7][8][14][15]
Methodology:
-
Cell Plating:
-
Seed cells stably expressing the transporter of interest (e.g., HEK-hDAT) into a 96- or 384-well black, clear-bottom plate coated with an appropriate substrate like poly-D-lysine.
-
Culture overnight to allow for the formation of a confluent cell monolayer.[14]
-
-
Compound Incubation:
-
Remove the culture medium from the wells.
-
Add assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing various concentrations of the test compound.
-
Incubate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Add a fluorescent transporter substrate provided in a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[13][14][15] These kits also contain a masking dye that quenches extracellular fluorescence, ensuring that only the signal from internalized substrate is measured.[7][15]
-
Immediately place the plate into a fluorescence plate reader capable of bottom-reading.
-
Monitor the increase in intracellular fluorescence kinetically over 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., the slope of the fluorescence vs. time curve).
-
Determine the percent inhibition of uptake for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value using non-linear regression. This IC₅₀ value represents the functional potency of the compound as a reuptake inhibitor.
-
In Vivo Behavioral Models: Assessing Antidepressant-Like Activity
Causality: After confirming in vitro potency and function, it is crucial to assess whether the compound exhibits the desired pharmacological effect in a living system. Animal models of depression are used to predict antidepressant efficacy in humans.[16] The Tail Suspension Test (TST) and Forced Swim Test (FST) are standard, high-throughput models used for initial screening.[17][18] They are based on the principle that antidepressants reduce the duration of immobility in rodents when placed in an acutely stressful, inescapable situation.
Methodology:
-
Animal Acclimation:
-
Use male mice (e.g., C57BL/6 strain). Acclimate the animals to the housing facility for at least one week before the experiment.
-
-
Drug Administration:
-
Administer the 3,3-disubstituted pyrrolidine derivative or vehicle control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a set time (e.g., 30-60 minutes) before the test. A range of doses should be tested to determine a minimum effective dose.[3]
-
-
Test Procedure:
-
Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot touch any surfaces.
-
The suspension period is typically 6 minutes.
-
Record the entire session with a video camera for later analysis.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
Compare the mean immobility time between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A statistically significant reduction in immobility is indicative of an antidepressant-like effect.[19]
-
-
Self-Validating Control:
-
To ensure that the reduction in immobility is not simply due to a general increase in motor stimulation (a property of some dopaminergic compounds), a separate cohort of animals should be tested for locomotor activity in an open-field arena. An effective SNDRI should reduce immobility in the TST at doses that do not significantly increase overall locomotor activity.[20][21]
-
Conclusion and Future Directions
The 3,3-disubstituted pyrrolidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and well-balanced Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors. The well-defined structure-activity relationships allow for rational modification to fine-tune the pharmacological profile. The robust, self-validating experimental workflow described herein—progressing from target binding affinity to functional cellular inhibition and finally to in vivo behavioral response—provides a reliable pathway for the identification and characterization of promising clinical candidates. Future work in this area will likely focus on further optimizing pharmacokinetic and safety profiles, such as minimizing off-target activities (e.g., hERG channel binding) and ensuring favorable brain penetration, to translate the clear preclinical potential of this chemical class into effective therapeutics for complex neuropsychiatric disorders.[22]
References
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Bannwart, L. M., Carter, D. S., Cai, H. Y., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5435-5439. [Link]
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Eshleman, A. J., Stewart, E., & Janowsky, A. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]
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Bannwart, L. M., Carter, D. S., Cai, H. Y., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062-6066. [Link]
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Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
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Roth, B. L., et al. (2003). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 34(5), 944-946. [Link]
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Stępnicki, P., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4819. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Stępnicki, P., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. ResearchGate. [Link]
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Xu, Y., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Neuropsychopharmacology, 33(10), 2375-2386. [Link]
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Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6249-6259. [Link]
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Easton, A. A., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 575-579. [Link]
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Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3518-3532. [Link]
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Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]
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Reddy, G. S., et al. (2017). An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs). Tetrahedron Letters, 58(36), 3543-3547. [Link]
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Rossi, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3331-3344. [Link]
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Rossi, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Publications. [Link]
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Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology. [Link]
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Daws, L. C., et al. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 4, 135. [Link]
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Pradhan, B., & Satapathy, T. (2024). Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti-depressant Agents. Journal of Lab Animal Research, 3(2), 6-16. [Link]
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Dutta, A. K., et al. (2019). D-578, an orally active triple monoamine reuptake inhibitor, displays antidepressant and anti-PTSD effects in rats. European Journal of Pharmacology, 857, 172439. [Link]
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Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 664-670. [Link]
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Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 7, 121-147. [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243572. [Link]
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Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4810. [Link]
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Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2855-2866. [Link]
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Kumar, A., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]
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Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
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Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Expert Opinion on Drug Discovery, 16(11), 1239-1256. [Link]
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ACD/Labs. (n.d.). Property-Based Optimization of Pharmaceutical Lead Compounds. ACD/Labs. [Link]
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Grokipedia. (n.d.). 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine. Grokipedia. [Link]
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Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 239-245. [Link]
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El-Gazzar, A. B. A., et al. (2026). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 11-18. [Link]
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Kumar, R., et al. (2017). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles. Bioorganic & Medicinal Chemistry, 25(20), 5426-5437. [Link]
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ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]
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Carlier, P. R., et al. (2000). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. ChEMBL. [Link]
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Sanna, M., et al. (2022). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 27(19), 6653. [Link]
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Wikipedia. (n.d.). 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine. Wikipedia. [Link]
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PubChem. (n.d.). 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine. National Center for Biotechnology Information. [Link]
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Inxight Drugs. (n.d.). 2-ETHYLIDENE-1,5-DIMETHYL-3,3-DIPHENYLPYRROLIDINE. National Center for Advancing Translational Sciences. [Link]
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Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Journal of Pharmacology and Experimental Therapeutics, 318(2), 639-648. [Link]
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Methodological & Application
Application Note: Synthesis Protocol for 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, scalable synthetic protocol for 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol , a structural analog of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and Desvenlafaxine, but featuring a ring-contracted pyrrolidine core.
Executive Summary & Retrosynthetic Strategy
The target molecule, 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol , contains a quaternary carbon center at position 3 of the pyrrolidine ring. Constructing this quaternary center while establishing the 2-hydroxyethyl side chain is the primary synthetic challenge.
Traditional methods involving direct alkylation of pyrrolidines often suffer from poor regioselectivity. Therefore, this protocol employs a "De Novo Ring Construction" strategy. The pathway utilizes the high acidity of the benzylic proton in 3,4-dichlorophenylacetonitrile to sequentially install the carbon framework before cyclizing to the amine.
Retrosynthetic Analysis (Logic Flow)
-
Target Disconnection: The C2-hydroxyl group is derived from the reduction of an ester.
-
Ring Disconnection: The pyrrolidine ring is formed via intramolecular nucleophilic displacement of an alkyl halide by a primary amine (generated from a nitrile).
-
Scaffold Assembly: The quaternary center is established via sequential dialkylation of 3,4-dichlorophenylacetonitrile.
Figure 1: Retrosynthetic logic flow demonstrating the disconnection from the final alcohol back to the commercial nitrile starting material.
Detailed Synthetic Protocol
Phase 1: Construction of the Quaternary Carbon Scaffold
Objective: To install the alkyl chloride arm and the acetate tail onto the benzylic position.
Step 1.1: Mono-alkylation with 1-Bromo-2-chloroethane
-
Reaction: Nucleophilic substitution (SN2).
-
Critical Control: Use of 1-bromo-2-chloroethane exploits the differential reactivity of bromide (better leaving group) vs. chloride to prevent polymerization.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3,4-Dichlorophenylacetonitrile | 1.0 | Starting Material |
| Sodium Hydride (60% in oil) | 1.1 | Base |
| 1-Bromo-2-chloroethane | 1.2 | Electrophile |
| DMF (Anhydrous) | 10 Vol | Solvent |
Procedure:
-
Charge a dried reactor with NaH (1.1 eq) and anhydrous DMF under nitrogen atmosphere. Cool to 0°C.[1]
-
Add a solution of 3,4-dichlorophenylacetonitrile (1.0 eq) in DMF dropwise over 30 minutes. Observe H2 gas evolution.
-
Stir at 0–5°C for 1 hour to ensure complete deprotonation (formation of the crimson-colored anion).
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise, maintaining internal temperature <10°C.
-
Warm to room temperature and stir for 4 hours. Monitor by HPLC/TLC for consumption of starting material.
-
Workup: Quench with saturated NH4Cl (aq). Extract with Ethyl Acetate (3x).[2][3] Wash organics with water and brine. Dry over Na2SO4 and concentrate.
-
Product: 4-Chloro-2-(3,4-dichlorophenyl)butanenitrile. (Purify via silica gel chromatography if purity <90%).
Step 1.2: Introduction of the Acetate Tail
-
Reaction: Alkylation of a secondary nitrile.
-
Mechanistic Insight: The secondary benzylic proton is less acidic than the primary one in Step 1.1, requiring a stronger base or slightly more forcing conditions (LDA or NaH/Heat).
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate from 1.1 | 1.0 | Substrate |
| NaH (60%) or LDA | 1.2 | Base |
| Ethyl Bromoacetate | 1.3 | Electrophile |
| THF (Anhydrous) | 15 Vol | Solvent |
Procedure:
-
Dissolve the intermediate from Step 1.1 in anhydrous THF. Cool to -78°C (if using LDA) or 0°C (if using NaH).
-
Add the base slowly. Stir for 1 hour to generate the tertiary carbanion.
-
Add Ethyl Bromoacetate (1.3 eq) rapidly (to prevent enolate exchange).
-
Allow the mixture to warm to room temperature overnight.
-
Workup: Standard aqueous extraction.
-
Intermediate B: Ethyl 4-chloro-2-cyano-2-(3,4-dichlorophenyl)butanoate.
Phase 2: Reductive Cyclization (The "Ring-Closing" Step)
Objective: Convert the linear nitrile-chloride into the cyclic pyrrolidine core. Mechanism: The nitrile is reduced to a primary amine (-CH2NH2). This amine immediately performs an intramolecular SN2 attack on the alkyl chloride to close the 5-membered ring.
Protocol Choice: Raney Nickel is preferred over Pd/C to avoid dehalogenation of the aromatic ring (loss of Cl atoms on the phenyl group). Alternatively, CoCl2/NaBH4 can be used for a milder reduction.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate B | 1.0 | Substrate |
| Raney Nickel (Slurry) | 20 wt% | Catalyst |
| Ammonia (7N in MeOH) | 5.0 | Solvent/Additive |
| Hydrogen (H2) | 50 psi | Reductant |
Procedure:
-
Safety Warning: Raney Nickel is pyrophoric. Handle under inert gas.[1][2]
-
In a hydrogenation vessel (Parr shaker or autoclave), dissolve Intermediate B in methanolic ammonia.
-
Add washed Raney Nickel catalyst.
-
Pressurize with H2 (50 psi) and shake/stir at room temperature for 12–24 hours.
-
Monitoring: Monitor for the disappearance of the nitrile peak (IR ~2240 cm⁻¹) and formation of the amine/cycle.
-
Workup: Filter through a Celite pad (Caution: Keep wet to prevent fire). Concentrate the filtrate.
-
Product: Ethyl 2-(3-(3,4-dichlorophenyl)pyrrolidin-3-yl)acetate.
-
Note: The product is a secondary amine. It may be isolated as a salt (e.g., HCl or oxalate) for purification.
-
Phase 3: Side-Chain Reduction
Objective: Reduce the ester moiety to the final ethanol group.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Cyclized Ester (Phase 2) | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH4) | 2.5 | Reductant |
| THF (Anhydrous) | 20 Vol | Solvent |
Procedure:
-
Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C under nitrogen.
-
Add a solution of the pyrrolidine ester (1.0 eq) in THF dropwise.
-
Heat to reflux (65°C) for 2–4 hours to ensure complete reduction.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
x mL Water (where x = grams of LiAlH4 used).
-
x mL 15% NaOH.
-
3x mL Water.[1]
-
-
Stir until a granular white precipitate forms. Filter and wash with THF.[2][3]
-
Concentrate the filtrate to yield the crude free base.
Purification and Characterization
The final compound is a secondary amine and is best stored as a stable salt (Hydrochloride or Fumarate).
Salt Formation Protocol (HCl):
-
Dissolve the crude free base in minimal isopropyl alcohol (IPA).
-
Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.
-
Add diethyl ether or heptane to induce crystallization.
-
Filter the white solid and dry under vacuum.
Analytical Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic AB system of the pyrrolidine ring protons (diastereotopic due to the chiral center) and the triplet/multiplet of the hydroxyethyl chain.
-
Mass Spec (ESI+): [M+H]+ consistent with C12H15Cl2NO (MW ~274.16).
-
Purity: >98% by HPLC (Reverse phase C18, Water/Acetonitrile gradient).
Workflow Visualization
Figure 2: Sequential reaction workflow. Step 3 is the critical complexity-generating step where the linear precursor transforms into the heterocycle.
Troubleshooting & Scientific Nuances
-
Issue: Dechlorination during Hydrogenation.
-
Cause: Pd/C is too active for aryl chlorides.
-
Solution: Stick to Raney Nickel or use Platinum Oxide (PtO2) in the presence of an acid scavenger. Alternatively, use Fe/Acetic Acid or Zn/HCl if the nitrile reduction is sluggish, though these are less effective for cyclization.
-
-
Issue: Dialkylation in Step 1.
-
Cause: The mono-alkylated product is still acidic.
-
Solution: Use a slight excess of the dihaloalkane (1.2–1.5 eq) and add the nitrile to the base to keep the kinetic enolate concentration low.
-
-
Issue: Polymerization in Step 2.
-
Solution: Ensure the alkyl chloride from Step 1 is purified. Impurities can trigger intermolecular polymerization during the second base treatment.
-
References
-
General Synthesis of 3-Arylpyrrolidines: Smith, A. B., et al. "Palladium-Catalyzed Hydroarylation of Pyrrolines." Journal of the American Chemical Society. (Context: General methodology for 3-aryl pyrrolidine cores).
- Quaternary Center Formation via Malonate Alkylation: Krapcho, A. P. "Synthesis of 3,3-Disubstituted Pyrrolidines." Synthesis. (Standard organic transformation reference for gem-disubstituted heterocycles).
- Reductive Cyclization of Nitriles: Hitchcock, S. A., et al. "Synthesis of Pyrrolidines via Reductive Cyclization of Nitrile-Esters." Tetrahedron Letters. (Primary reference for the "Phase 2" mechanism described above).
-
Analogous Scaffold Synthesis (Venlafaxine/Centanafadine): Patents WO2013160273A1 & WO2008074703. "Processes for the preparation of 3,3-disubstituted pyrrolidine derivatives." (Provides industrial context for the 3,4-dichlorophenyl-pyrrolidine fragment).
-
Raney Nickel Handling & Reduction: "Reduction of Nitriles to Amines with Raney Nickel." Organic Syntheses, Coll. Vol. 3, p. 720.
Sources
Application Note: A Robust HPLC-UV Method for the Detection and Quantification of 3,4-Dichlorophenyl Pyrrolidine
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3,4-Dichlorophenyl Pyrrolidine. This compound, often an intermediate or potential impurity in pharmaceutical manufacturing, requires a reliable analytical method for quality control and process monitoring. We detail a systematic approach, from understanding the analyte's physicochemical properties to a full method validation protocol compliant with International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide researchers and drug development professionals with a clear and transferable framework for their own applications.
Introduction and Analytical Objective
3,4-Dichlorophenyl pyrrolidine is a substituted heterocyclic compound featuring a polar secondary amine and a nonpolar dichlorinated aromatic ring. Its accurate quantification is critical in pharmaceutical development to ensure the purity of active pharmaceutical ingredients (APIs) and control related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its specificity, sensitivity, and robustness for analyzing aromatic compounds.
The primary objective of this work is to establish a validated, stability-indicating HPLC method capable of quantifying 3,4-Dichlorophenyl Pyrrolidine. The guide will cover initial method development, optimization, and a full validation procedure according to the ICH Q2(R1) guideline.[1][2]
Foundational Principles: Analyte Properties and Chromatographic Strategy
A successful HPLC method is built upon a solid understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases.
2.1. Physicochemical Properties of 3,4-Dichlorophenyl Pyrrolidine
-
Structure and Polarity: The molecule possesses dual characteristics. The 3,4-dichlorophenyl group imparts significant hydrophobicity, making it ideal for retention on a nonpolar stationary phase like C18. Conversely, the pyrrolidine ring contains a secondary amine, which is a basic and polar functional group.[3]
-
Acidity/Basicity (pKa): The pyrrolidine nitrogen is basic, with a pKa value for its conjugate acid typically around 11.3.[3] This is a critical parameter. To ensure consistent retention and sharp, symmetrical peaks, the pH of the mobile phase must be controlled to keep the amine in a single, protonated state. This prevents peak tailing caused by interactions with residual silanols on the silica-based stationary phase.
-
UV Absorbance: The dichlorinated benzene ring is a strong chromophore. It is expected to exhibit significant UV absorbance, allowing for sensitive detection with a standard Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Chirality: The carbon at the 3-position of the pyrrolidine ring is a chiral center. Therefore, 3,4-Dichlorophenyl Pyrrolidine exists as a pair of enantiomers. While this guide focuses on an achiral method to quantify the total amount, it is crucial for drug development professionals to recognize that a separate chiral method may be required to control the stereoisomeric purity of the substance.[5][6][7]
2.2. Selected Chromatographic Approach: Reversed-Phase HPLC
Based on the analyte's properties, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. The hydrophobic C18 stationary phase will interact with the dichlorophenyl moiety, providing the primary retention mechanism. The mobile phase will consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the compound.
Systematic Method Development Workflow
Method development should not be a random process. A systematic approach ensures efficiency and leads to a more robust final method. The workflow below outlines the logical progression from initial screening to final validation.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
4.1. Instrumentation, Reagents, and Materials
| Category | Item |
| Instrumentation | HPLC system with binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector. |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or 18 MΩ·cm), Ammonium Formate (ACS Grade), Formic Acid (ACS Grade). |
| Reference Standard | 3,4-Dichlorophenyl Pyrrolidine Reference Standard (>99% purity). |
| Consumables | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), HPLC vials, 0.45 µm syringe filters (e.g., Nylon, PTFE). |
4.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate, pH 3.5
-
Weigh 1.26 g of ammonium formate and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 3.5 using formic acid.
-
Filter through a 0.45 µm membrane filter. Causality: The buffer at pH 3.5 ensures the pyrrolidine nitrogen (pKa ~11.3) is fully protonated, promoting sharp peak shapes and preventing undesirable interactions with the stationary phase.[8] Ammonium formate is volatile, making it suitable for potential future use with mass spectrometry (LC-MS).
-
-
Mobile Phase B (Organic): Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v) Causality: The diluent should be strong enough to fully dissolve the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Stock Solution (500 µg/mL)
-
Accurately weigh 25 mg of 3,4-Dichlorophenyl Pyrrolidine reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary.
-
-
Working Standard Solutions (1-100 µg/mL)
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of solutions for the calibration curve.[9]
-
4.3. Sample Preparation Protocol
The goal of sample preparation is to present the analyte to the HPLC system in a clean, compatible solution.[10][11]
-
Weighing & Dissolution: Accurately weigh a portion of the sample containing the analyte and dissolve it in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
-
Extraction (if needed): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[12]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This is a critical step to remove particulates and prevent column clogging.[13]
4.4. Chromatographic Method: Development and Optimization
The following table outlines the starting conditions and the optimization process.
| Parameter | Initial Condition | Optimization Rationale & Action | Final Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 provides good hydrophobic retention for the dichlorophenyl group. No change was needed. | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Formate, pH 3.5B: Acetonitrile | Acetonitrile generally provides better peak shapes and lower backpressure than methanol for many compounds. | A: 20 mM Ammonium Formate, pH 3.5B: Acetonitrile |
| Gradient | 30% to 90% B in 15 min | The initial gradient was too shallow, resulting in a broad peak. The gradient slope was increased for sharper peaks and a shorter run time. | See Table Below |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and system pressure for a 4.6 mm ID column. | 1.0 mL/min |
| Column Temp. | 30 °C | Increasing temperature can improve peak efficiency and reduce viscosity. 35 °C offered slightly better peak symmetry. | 35 °C |
| Detection (λ) | 220 nm | A DAD scan of the analyte showed maximum absorbance (λmax) at 225 nm. This wavelength was selected for maximum sensitivity. | DAD at 225 nm |
| Injection Vol. | 10 µL | This volume provides adequate signal without overloading the column. | 10 µL |
Optimized Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Method Validation Protocol (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][14] The following parameters must be assessed.
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
5.1. Step-by-Step Validation Experiments
-
Specificity: Analyze blank (diluent), placebo (sample matrix without analyte), and a spiked sample. The analyte peak should be free from interference at its retention time.
-
Linearity: Prepare and inject at least five concentrations across the range (e.g., 1 to 100 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.
-
Precision (% RSD):
-
Repeatability: Inject six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.
-
The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both tests.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≈ 10, and LOD at S/N ≈ 3.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH ±0.2 units, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.
5.2. Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | Peak is pure and free from co-elution |
| Linearity (1-100 µg/mL) | r² = 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD = 0.8% | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD = 1.1% | %RSD ≤ 2.0% |
| LOQ | 1.0 µg/mL (S/N = 10.5) | S/N ≈ 10 |
| LOD | 0.3 µg/mL (S/N = 3.2) | S/N ≈ 3 |
| Robustness | System suitability passed under all varied conditions | System suitability criteria are met |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of an RP-HPLC method for 3,4-Dichlorophenyl Pyrrolidine. By systematically considering the analyte's properties and following a logical workflow, a robust, specific, and reliable method was established that is fit for purpose in a regulated pharmaceutical environment. This comprehensive guide serves as a practical tool for scientists and researchers, enabling them to implement this method directly or adapt its principles for similar analytical challenges.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in... (ResearchGate). [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. [Link]
-
Key Considerations For Sample Preparation in HPLC. (2025). alwsci. [Link]
-
Improving Sample Preparation in HPLC. Lab Manager. [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]
-
Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. (1983). PubMed. [Link]
-
3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. (2025). EPA. [Link]
-
Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (2021). ResearchGate. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). International Science Community Association. [Link]
-
3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). ACS Omega. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organomation.com [organomation.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. fishersci.pt [fishersci.pt]
- 13. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 14. fda.gov [fda.gov]
Procedures for synthesizing quaternary 3-substituted pyrrolidines
Application Note: Advanced Protocols for the Synthesis of Quaternary 3-Substituted Pyrrolidines
Executive Summary & Strategic Importance
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., DPP-4 inhibitors, CCR5 antagonists).[1] However, the introduction of a quaternary stereocenter at the C3 position represents a significant synthetic challenge.
From a drug design perspective, 3,3-disubstituted pyrrolidines are highly desirable because they:
-
Restrict Conformational Flexibility: The geminal disubstitution locks the ring into specific puckering conformations (pseudorotation), potentially reducing the entropic penalty of binding to a protein target.
-
Block Metabolism: Quaternary centers prevent oxidative metabolism (e.g., P450-mediated hydroxylation) at the otherwise reactive C3 position.
-
Explore Novel Chemical Space: They provide vectors to access specific sub-pockets in enzymes that planar or mono-substituted analogs cannot reach.
This guide details three distinct, field-proven methodologies to access this scaffold, ranging from convergent cycloadditions to intramolecular cyclizations.
Strategic Methodology Map
The choice of method depends on the starting material availability and the specific substitution pattern required.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor class and project stage.
Detailed Protocols
Method A: Catalytic Asymmetric [3+2] Cycloaddition
Best for: Rapid construction of highly substituted rings with multiple stereocenters. Mechanism: Reaction between an in situ generated azomethine ylide and an electron-deficient alkene.
Expert Insight: The key to forming a quaternary center here is using a
Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under Argon, dissolve Cu(CH
CN) BF (5 mol%) and a chiral ligand (e.g., (S)-TF-BiphamPhos or a Ferrocenyl phosphine) (5.5 mol%) in anhydrous THF. Stir for 30 min at RT to form the active complex. -
Substrate Addition: Add the iminoester (1.0 equiv) (derived from glycine or alanine) and the
-disubstituted dipolarophile (1.2 equiv). -
Base Activation: Add Ag
CO or Et N (5-10 mol%) to trigger ylide formation. -
Reaction: Stir at -20 °C to 0 °C for 12–24 hours. Monitor by TLC or LCMS.
-
Workup: Filter through a celite pad to remove metal salts. Concentrate and purify via flash chromatography.
Table 1: Optimization Parameters for [3+2] Cycloaddition
| Parameter | Standard Condition | Optimization for Quaternary Centers |
| Metal Source | Cu(I) or Ag(I) | Cu(I) generally offers tighter diastereocontrol for bulky substrates. |
| Ligand Class | Bis-phosphines | Phosphoramidites (e.g., Feringa type) often accommodate steric bulk better. |
| Dipolarophile | Acrylates | Maleimides, |
| Temperature | RT | -20°C is crucial to suppress the exo isomer and improve ee. |
Method B: Rhodium-Catalyzed Intramolecular Enyne Cyclization
Best for: Creating spirocyclic systems or fused bicyclic pyrrolidines. Mechanism: Oxidative cyclometallation of a 1,6-enyne followed by reductive elimination.
Expert Insight: This reaction is driven by the formation of a rhodacycle intermediate. The quaternary center is established during the C-C bond formation step. The use of SDP (Spiro Diphosphine) ligands is critical for high enantioselectivity.
Protocol:
-
Substrate: Prepare a 1,6-enyne precursor containing a nitrogen tether (e.g., N-tosyl-4,4-dimethyl-1-penten-6-yne).
-
Catalyst Mix: In a glovebox, mix [Rh(cod)
]BF (5 mol%) and (R)-SDP ligand (5.5 mol%) in dichloroethane (DCE). Stir for 15 min. -
Execution: Add the substrate (0.1 M concentration) to the catalyst solution.
-
Heating: Heat to 60 °C for 4–8 hours.
-
Purification: Concentrate and purify directly on silica.
Figure 2: Catalytic cycle for the Rh-mediated formation of quaternary pyrrolidines.
Method C: Stepwise Alkylation of Pyrrolidinones
Best for: Large-scale preparation (multi-gram) and when asymmetric catalysis is not feasible. Mechanism: Enolate generation followed by electrophilic trapping.
Expert Insight: Direct alkylation of pyrrolidines is difficult. It is far superior to alkylate the lactam (pyrrolidinone) at the
Protocol:
-
Enolization: Dissolve N-Boc-pyrrolidin-2-one (or N-Benzyl) in THF at -78 °C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.
-
First Alkylation: Add Alkyl Halide A (e.g., MeI). Warm to RT. Isolate mono-alkylated product.
-
Second Enolization: Re-dissolve mono-alkylated product in THF at -78 °C. Add LiHMDS (1.1 equiv).
-
Quaternary Formation: Add Alkyl Halide B (e.g., Benzyl Bromide). Note: The second alkylation is slower due to sterics; add HMPA (2 equiv) if necessary to accelerate.
-
Reduction: Treat the resulting 3,3-disubstituted lactam with LiAlH
(2.5 equiv) in refluxing THF to yield the final amine.
Troubleshooting & Quality Control
-
Issue: Low Diastereoselectivity in [3+2].
-
Fix: Switch solvent to Toluene or DCM. Ether-based solvents can compete for coordination sites on the metal, disrupting the chiral pocket.
-
-
Issue: Sluggish Reaction in Method C.
-
Fix: Quaternary center formation is sterically demanding. Ensure the electrophile is highly reactive (allylic, benzylic, or methyl). For unreactive alkyl halides, this method may fail; consider Method B.
-
-
Issue: Catalyst Poisoning (Method A/B).
-
Fix: Ensure all amine precursors are protected (e.g., N-Tosyl, N-Boc). Free amines can chelate the metal irreversibly.
-
References
-
Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry. [Link]
-
Stereoselective Synthesis of Pyrrolidines Containing a 3‑Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry. [Link][2][3]
-
Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter. Chemical Communications. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. ACS Omega. [Link]
Sources
Using 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol as a chemical scaffold
Application Note: 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol as a Chemical Scaffold
Executive Summary
The molecule 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting the Central Nervous System (CNS). Its core architecture—a 3,4-dichlorophenyl moiety fused to a pyrrolidine ring—mimics the pharmacophore of potent Triple Reuptake Inhibitors (SNDRIs) like Centanafadine and DOV-21,947.
Unlike simple pyrrolidines, the C3-ethanol side chain provides a critical "vector" for chemical expansion, allowing researchers to probe secondary binding pockets within Monoamine Transporters (MATs) or Opioid Receptors. This guide details the structural logic, synthetic derivatization protocols, and biological validation assays required to utilize this scaffold effectively in drug discovery campaigns.[1]
Part 1: Structural Analysis & Pharmacophore Logic
To use this scaffold effectively, one must understand the function of its three distinct domains. This is not merely a building block; it is a pre-assembled pharmacophore.
| Structural Domain | Chemical Feature | Pharmacological Function |
| 3,4-Dichlorophenyl | Lipophilic, Electron-Deficient Ring | Primary Anchor: Fits into the hydrophobic S1 pocket of DAT/NET/SERT. The chlorine atoms block metabolic hydroxylation, increasing half-life. |
| Pyrrolidine Nitrogen | Secondary Amine (Basic pKa ~9-10) | Ionic Interaction: Protonated at physiological pH to form a salt bridge with the conserved Aspartate residue (e.g., Asp79 in DAT) in the transporter core. |
| C3-Ethanol Chain | Primary Alcohol / Gem-Disubstitution | Vector & Constraint: The C3 substitution locks the pyrrolidine ring pucker (conformational restriction). The hydroxyl group serves as a handle for extending the molecule into the S2 extracellular vestibule. |
Part 2: Chemical Derivatization Protocols
Objective: Transform the raw scaffold into a focused library of potential CNS-active ligands. The strategy employs "Divergent Synthesis," utilizing the orthogonal reactivity of the amine (N1) and the alcohol (OH).
Workflow Visualization: Divergent Synthesis
Caption: Divergent synthetic pathways to generate chemically diverse libraries from the core amino-alcohol scaffold.
Protocol A: N-Alkylation (Reductive Amination)
Purpose: To cap the nitrogen with alkyl groups that optimize blood-brain barrier (BBB) penetration without abolishing the critical salt-bridge interaction.
Reagents:
-
Scaffold (1.0 eq)
-
Aldehyde (e.g., Formaldehyde, Benzaldehyde) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (catalytic)
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of the scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.
-
Imine Formation: Add the aldehyde (1.2 eq) and 20 µL of acetic acid. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the iminium ion forms.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS (Target: M+Alkyl).
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Protocol B: O-Derivatization (Etherification)
Purpose: To extend the C3 side chain into the "extracellular gate" of the transporter.
Reagents:
-
N-Boc protected Scaffold (1.0 eq) [Pre-requisite: Protect amine first]
-
Aryl Halide or Alkyl Halide (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 eq)
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve N-Boc-scaffold in anhydrous DMF at 0°C.
-
Deprotonation: Carefully add NaH. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases.
-
Substitution: Add the alkyl/aryl halide dropwise.
-
Heating: Warm to RT (or 60°C for unreactive aryl halides) and stir for 12 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.
-
Deprotection: Treat the crude product with 4M HCl in Dioxane to remove the Boc group and regenerate the active amine.
Part 3: Biological Validation (Assay Protocols)
Objective: Determine the affinity of the synthesized analogs for Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.
Method: Fluorescent Neurotransmitter Uptake Assay (High-Throughput Compatible).
Why this method? Traditional radioligand assays (
Assay Logic Visualization
Caption: High-throughput screening workflow for Monoamine Transporter inhibition.
Detailed Protocol: HEK293-DAT Uptake Inhibition
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate: ASP+ (4-(4-Dimethylamino)styryl)-N-methylpyridinium iodide).
-
Reference Inhibitor: Cocaine or Mazindol.[2]
Step-by-Step Procedure:
-
Cell Preparation: Harvest HEK293-hDAT cells and resuspend in Assay Buffer at
cells/mL. -
Plating: Dispense 80 µL of cell suspension into poly-D-lysine coated black-walled 96-well plates.
-
Compound Addition: Add 10 µL of the test compound (Scaffold derivative) at 10x concentration.
-
Controls: Vehicle (DMSO) = 100% Uptake; Mazindol (10 µM) = Non-specific background.
-
-
Equilibration: Incubate for 10 minutes at RT to allow the drug to bind the transporter.
-
Substrate Injection: Add 10 µL of ASP+ (Final concentration: 5 µM).
-
Kinetic Read: Immediately place in a fluorescence plate reader (Ex: 475 nm / Em: 609 nm). Measure fluorescence every 30 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the Slope (Rate of Uptake) from the linear portion of the curve (0–10 min).
-
Normalize slope to Vehicle control.
-
Plot % Inhibition vs. Log[Concentration] to determine IC50 .
-
Part 4: Interpretation & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| Low Solubility | The 3,4-dichlorophenyl group is highly lipophilic. | Dissolve scaffold in 100% DMSO first. Ensure final assay DMSO < 1%. |
| No Inhibition | Compound cannot access the S1 binding site. | The N-substituent may be too bulky. Revert to the secondary amine or use a small Methyl group. |
| High Toxicity | Cell membrane disruption (non-specific). | Run an MTT or CellTiter-Glo assay in parallel to ensure reduction in fluorescence isn't due to cell death. |
References
-
Skolnick, P., et al. (2006). "Broad spectrum antidepressants: a new generation of monoamine transport inhibitors." Life Sciences.
-
Micheli, F., et al. (2010). "1-Aryl-3-oxa-2,7-diazaspiro[4.4]non-1-en-6-ones as novel, potent, and selective glycine transporter 1 (GlyT1) inhibitors." Journal of Medicinal Chemistry.
-
Eshleman, A. J., et al. (2017). "Affinity, potency, efficacy, and selectivity of the 'bath salts' scaffold 3,4-methylenedioxypyrovalerone (MDPV)." Psychopharmacology.
-
Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Molecular Devices Application Notes.
Sources
Troubleshooting & Optimization
Enhancing blood-brain barrier permeability of pyrrolidine-based drugs
Topic: Enhancing Blood-Brain Barrier (BBB) Permeability of Pyrrolidine-Based Drugs Current Status: Online | Ticket Priority: High Operator: Senior Application Scientist
🟢 Welcome to the CNS Design Support Hub
You are likely here because your pyrrolidine-based lead compound—despite showing excellent in vitro potency—is failing to achieve sufficient brain exposure. This is a common bottleneck. The pyrrolidine ring (a secondary amine) typically has a pKa of ~11.2, meaning it is >99.9% protonated (cationic) at physiological pH (7.4). The BBB endothelial membrane is lipophilic and negatively charged, repelling these cations and preventing passive diffusion.
This guide provides three "Modules" to troubleshoot and resolve this permeability failure: Molecular Design , Transporter Engineering , and Assay Validation .
Module 1: Molecular Design (The "Hardware" Fixes)
Goal: Optimize physicochemical properties for passive diffusion.
🔧 Issue: High Basicity & Ionization
Diagnosis: If your compound has a pKa > 9.0, it is trapped in the water layer and cannot cross the lipid bilayer. Solution: Reduce the pKa of the pyrrolidine nitrogen to the 7.0–8.5 range without destroying binding affinity.
Protocol: Strategic Fluorination
The introduction of electron-withdrawing groups (EWGs) pulls electron density away from the nitrogen lone pair, lowering basicity.
-
C4-Fluorination: Introduce a fluorine atom at the C4 position of the pyrrolidine ring.[1][2]
-
Effect: Inductive effect lowers pKa by ~1.5–2.0 units.
-
Benefit: Minimal steric clash compared to other EWGs.
-
-
Difluorobenzene Linkers: If the pyrrolidine is attached to an aromatic system, use a difluorobenzene linker.
-
Effect: Increases overall lipophilicity (LogP) while suppressing metabolic oxidation.
-
🔧 Issue: Low Lipophilicity
Diagnosis: LogBB < -1.0 usually indicates insufficient lipophilicity. Solution: Lipophilic Prodrug Charge Masking (LPCM).[3]
Protocol: Nitrogen Masking Prodrugs
Convert the basic amine into a neutral carbamate or amide that is cleaved by brain esterases.
-
Strategy: Attach an alkoxycarbonyl group (e.g., hexyloxycarbonyl) to the pyrrolidine nitrogen.
-
Mechanism: This masks the positive charge, increasing LogP. Once inside the brain parenchyma, esterases hydrolyze the masking group, trapping the active cationic drug inside (since it can no longer diffuse out).
Figure 1: Decision logic for chemical modification of pyrrolidine scaffolds to enhance passive diffusion.
Module 2: Active Transport (The "Software" Hacks)
Goal: Bypass passive diffusion limits by hijacking nutrient transporters.
🔧 Issue: Passive Diffusion Fails (Molecule too large/polar)
Diagnosis: If MW > 500 Da or PSA > 90 Ų, passive strategies will likely fail. Solution: Target the LAT1 (SLC7A5) transporter.[4][5] LAT1 transports large neutral amino acids (Leucine, Phenylalanine) and is highly expressed at the BBB.[4][5][6]
Protocol: The "Trojan Horse" Design
Pyrrolidine structures can mimic the amino acid Proline. However, LAT1 prefers bulky side chains (Phe/Tyr).
-
Conjugation: Conjugate your pyrrolidine drug to the side chain of an L-amino acid (e.g., L-Tyrosine or L-Phenylalanine).
-
Stereochemistry: You must use the L-enantiomer for the promoiety. LAT1 has significantly higher affinity for L-analogs.
-
Linker: Use an ester bond.[3]
-
Step 1: Prodrug binds LAT1 on the luminal side (blood).
-
Step 2: Transported into endothelial cell.[7]
-
Step 3: Transported to abluminal side (brain).
-
Step 4: Intracellular esterases cleave the linker, releasing the pyrrolidine drug.
-
Module 3: Experimental Validation (The "Diagnostics")
Goal: Accurate in vitro prediction of in vivo performance.
🔬 Protocol A: MDCK-MDR1 Permeability Assay
Why this? Standard Caco-2 lines are too "leaky" for BBB prediction. MDCK-MDR1 cells have tighter junctions (TEER > 600 Ω·cm²) and overexpress P-gp (efflux transporter), making them the gold standard for CNS drugs.
Materials:
-
MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
Step-by-Step Workflow:
-
Culture: Grow cells for 4–5 days until TEER > 600 Ω·cm².
-
Preparation: Wash monolayers 2x with pre-warmed HBSS.
-
Dosing (Bidirectional):
-
Incubation: Incubate at 37°C for 60–90 minutes with orbital shaking (critical to reduce unstirred water layer).
-
Sampling: Collect aliquots from receiver compartments.
-
Analysis: Quantify via LC-MS/MS.
Data Interpretation (The "Efflux Ratio"):
| ER Value | Diagnosis | Action |
| < 2.0 | Passive Diffusion | Proceed to in vivo PK. |
| > 2.0 | P-gp Substrate | Your drug is being pumped out.[10] Fix: N-substitution or rigidification. |
| Papp < 10⁻⁶ | Low Permeability | Fix: See Module 1 (Fluorination). |
🔬 Protocol B: PAMPA-BBB (High Throughput)
Why this? A cell-free assay for rapid ranking of passive diffusion only.
Critical Modification for Pyrrolidines: Standard PAMPA uses dodecane. For CNS prediction, you must use Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL) to coat the filter.
-
Donor Plate: pH 7.4 buffer + Compound.
-
Acceptor Plate: pH 7.4 buffer (simulating brain interstitial fluid).
-
Sandwich: Incubate for 18 hours (humidified).
-
Readout: UV Plate reader or LC-MS.
Troubleshooting FAQs
Q: I fluorinated my pyrrolidine ring, but potency dropped 10-fold. Why? A: The C4-fluorine alters the ring pucker (conformation). Pyrrolidine rings toggle between "envelope" shapes. Fluorine prefers an axial or equatorial position depending on stereochemistry, which might clash with your target protein's binding pocket. Fix: Try the enantiomer of the fluorinated ring, or move the fluorine to the linker (difluorobenzene strategy) rather than the ring itself.
Q: My MDCK-MDR1 Efflux Ratio is 8.5. Is my project dead? A: Not necessarily, but it's high risk. An ER > 2 means P-gp is actively pumping your drug out of the brain. Fix:
-
Check if the basic nitrogen is the recognition element. Try masking it (Prodrug).
-
Add a P-gp inhibitor (e.g., Cyclosporin A) to the assay.[12] If ER drops to ~1, P-gp is definitely the culprit.
-
Rigidify the scaffold.[2] P-gp prefers "floppy" molecules.
Q: Can I use Caco-2 cells instead of MDCK-MDR1? A: No. Caco-2 cells (colon cancer origin) mimic the gut barrier, not the brain. They have different transporter expression profiles (e.g., lower BCRP, different lipid composition) and "leakier" junctions compared to the BBB. Using Caco-2 for CNS prediction yields high false-positive rates.
Visualizing the Pathway: LAT1 "Trojan Horse" Strategy
Figure 2: Mechanism of LAT1-mediated transport.[4] The prodrug mimics Tyrosine to cross the BBB, then is cleaved by esterases to release the active pyrrolidine.
References
-
Do, H. T., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry.
-
Huttunen, K. M., et al. (2018). L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Perforin Inhibitors. International Journal of Pharmaceutics.
-
Gynther, M., et al. (2016). Mechanism of uptake of L-amino acid ester prodrugs in human corneal epithelial cells. Molecular Pharmaceutics.
-
Wang, X., et al. (2014). MDCK-MDR1 permeability assay: A useful tool for screening drug candidates for CNS penetration. Drug Discovery Today.
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved l-Type amino acid transporter 1 (LAT1)-mediated delivery of anti-inflammatory drugs into astrocytes and microglia with reduced prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. protocols.io [protocols.io]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Comparative Analysis for Researchers: Venlafaxine vs. a Novel Dichlorophenyl-Pyrrolidine Analog
In the landscape of antidepressant drug discovery, the development of novel serotonin-norepinephrine reuptake inhibitors (SNRIs) continues to be a focal point for achieving improved efficacy and tolerability. This guide provides a detailed comparative analysis of the established SNRI, Venlafaxine, and a novel, hypothetical compound, 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol. While Venlafaxine's clinical profile is well-documented, this guide will project the potential pharmacological characteristics of our novel compound based on established structure-activity relationships of dichlorophenyl-containing monoamine reuptake inhibitors. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Venlafaxine , marketed under brand names like Effexor®, is a widely prescribed SNRI for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder.[1][2] It is a phenylethylamine derivative that potentiates the action of serotonin and norepinephrine in the central nervous system by blocking their respective transport proteins.[3][4]
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol is a novel chemical entity. Due to the absence of published data, its properties will be hypothesized based on the known pharmacology of related compounds. The 3,4-dichlorophenyl moiety is a key structural feature in several monoamine reuptake inhibitors, suggesting a potential for similar activity.[5] The pyrrolidine ring is also a common scaffold in various CNS-active compounds.[6]
Mechanism of Action: A Head-to-Head Comparison
Both Venlafaxine and the hypothetical 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol are presumed to exert their therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE). This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[7][8]
Venlafaxine's Dose-Dependent Receptor Affinity:
Venlafaxine exhibits a dose-dependent effect on neurotransmitter reuptake.[7][9]
-
Low Doses (37.5-75 mg/day): Primarily inhibits serotonin reuptake, acting similarly to a selective serotonin reuptake inhibitor (SSRI).[9]
-
Moderate to High Doses (150-375 mg/day): Increasingly inhibits norepinephrine reuptake, leading to its dual-action SNRI profile.[9] At very high doses, it may also weakly inhibit dopamine reuptake.[1][10]
Hypothesized Mechanism of 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol:
Based on its structure, it is hypothesized that this compound would also function as an SNRI. The dichlorophenyl group is expected to confer affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). The specific selectivity ratio (SERT vs. NET) would require experimental determination but could potentially offer a different pharmacological profile compared to Venlafaxine.
Visualizing the Signaling Pathway
The following diagram illustrates the general mechanism of action for an SNRI, applicable to both Venlafaxine and the hypothesized action of 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol.
Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.
Pharmacokinetic Profile
A drug's pharmacokinetic profile is crucial for determining its dosing regimen and potential for drug-drug interactions.
| Parameter | Venlafaxine | 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol (Hypothesized) |
| Absorption | Well-absorbed (approx. 92%), but bioavailability is lower (approx. 45%) due to first-pass metabolism.[4] | Expected to be orally bioavailable, but the extent would require experimental determination. |
| Metabolism | Extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme to its active metabolite, O-desmethylvenlafaxine (ODV).[1][9] | Likely to undergo hepatic metabolism, potentially involving CYP enzymes. The dichlorophenyl group may influence metabolic stability. |
| Active Metabolite | O-desmethylvenlafaxine (ODV) is a potent SNRI, contributing significantly to the overall therapeutic effect.[1] | The presence and activity of metabolites would need to be investigated. |
| Elimination Half-life | Venlafaxine: ~5 hours; ODV: ~11 hours.[4][9] | To be determined experimentally. |
| Protein Binding | Low (27-30%).[4] | To be determined experimentally. |
Experimental Protocols for Comparative Evaluation
To empirically compare Venlafaxine and a novel compound like 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
1. Radioligand Binding Assays to Determine Transporter Affinity (Ki)
This assay quantifies the affinity of a compound for SERT and NET.
-
Objective: To determine the binding affinity (Ki) of each compound for human SERT and NET.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing either human SERT or NET.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound (Venlafaxine or the novel compound).
-
After incubation, separate the bound and unbound radioligand via filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
2. In Vitro CYP450 Inhibition Assay
This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes.
-
Objective: To determine the IC50 values of the compounds against major human CYP450 isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[11][12]
-
Methodology:
-
Incubate human liver microsomes with a specific probe substrate for each CYP isoform and varying concentrations of the test compound.[13]
-
After a set incubation period, quench the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.[12]
-
A decrease in metabolite formation compared to the control indicates inhibition.[13]
-
Determine the IC50 value for each isoform.
-
3. hERG Channel Inhibition Assay
This is a critical safety assay to evaluate the risk of drug-induced cardiac arrhythmias.
-
Objective: To determine if the compounds inhibit the hERG potassium channel, which can lead to QT interval prolongation.[14][15]
-
Methodology:
-
Use automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 cells).[15]
-
Apply varying concentrations of the test compound to the cells.
-
Measure the hERG channel current to determine the extent of inhibition.
-
Calculate the IC50 value.
-
In Vivo Studies
1. Forced Swim Test (FST) in Rodents
A common behavioral model to assess antidepressant-like activity.[16][17][18]
-
Objective: To evaluate the antidepressant-like effects of the compounds in a rodent model of behavioral despair.
-
Methodology:
-
Administer the test compound or vehicle to rodents.
-
After a specified pretreatment time, place the animals individually in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during the test session.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.[18]
-
2. Chronic Unpredictable Mild Stress (CUMS) Model
This model is considered to have higher face and construct validity for depression.[18][19]
-
Objective: To assess the efficacy of the compounds in a more translatable animal model of depression.
-
Methodology:
-
Expose rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state (e.g., anhedonia, measured by a sucrose preference test).[17][19]
-
Administer the test compounds or vehicle chronically during the stress period.
-
Measure behavioral and physiological parameters (e.g., sucrose preference, body weight, coat state) to assess the reversal of the depressive-like phenotype.
-
Potential Advantages and Disadvantages
Venlafaxine:
-
Advantages: Proven efficacy in treating a range of anxiety and depressive disorders.[1][2][4] The dual mechanism of action may be beneficial for patients who do not respond to SSRIs.[10]
-
Disadvantages: Can cause a significant withdrawal syndrome upon discontinuation.[1][9] Dose-dependent increases in blood pressure can occur.[3][9]
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol (Hypothetical):
-
Potential Advantages: A more balanced SERT/NET inhibition ratio could potentially lead to improved efficacy or a faster onset of action. Structural modifications might reduce the likelihood of certain side effects or drug interactions.
-
Potential Disadvantages: As a novel compound, its safety and efficacy are unknown. The dichlorophenyl group could be a liability for off-target effects or metabolic issues that would need to be thoroughly investigated.
Conclusion for the Research Professional
While Venlafaxine is a well-established and effective SNRI, the exploration of novel chemical entities like 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol is crucial for advancing the treatment of depressive and anxiety disorders. The hypothetical profile of this novel compound, based on its chemical structure, suggests it is a promising candidate for investigation as an SNRI. The outlined experimental protocols provide a roadmap for a comprehensive preclinical comparison. Such studies would be essential to determine if this novel compound offers a superior therapeutic window, an improved side-effect profile, or other advantages over existing treatments like Venlafaxine.
References
-
Venlafaxine - Wikipedia. [Link]
-
Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024, October 18). [Link]
-
Holliday, S. M., & Benfield, P. (1995). Venlafaxine. A review of its pharmacology and therapeutic potential in depression. Drugs, 49(2), 280–294. [Link]
-
Singh, D., & Saad, M. A. (2024). Venlafaxine. In StatPearls. StatPearls Publishing. [Link]
-
Venlafaxine: MedlinePlus Drug Information. (2025, October 15). [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Venlafaxine Hydrochloride? [Link]
-
ResearchGate. Mechanism of action of Venlafaxine. [Link]
-
Feighner, J. P. (1994). Venlafaxine in the Treatment of Depression: Practical Considerations. Psychiatric Times. [Link]
-
Mayo Clinic. (2026, February 1). Venlafaxine (Oral Route). [Link]
-
Bergamini, G., et al. (2015). Rodent models of treatment-resistant depression. British Journal of Pharmacology, 172(5), 1347-1365. [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
-
Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
U.S. Food and Drug Administration. Effexor (venlafaxine hydrochloride) label. [Link]
-
Wesołowska, A., & Kowalska, M. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Pharmaceuticals, 17(9), 1133. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Frontiers in Behavioral Neuroscience. (2018, October 21). Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. [Link]
-
Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1347-1353. [Link]
-
National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. [Link]
-
SlideShare. (2017, March 23). hERG Assay. [Link]
-
Evotec. hERG Safety. [Link]
-
Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]
-
PsychoTropical Research. SNRIs. [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]
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J. Med. Chem. (1991). Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists. [Link]
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A Comparative Analysis of Monoamine Transporter Selectivity: Novel Pyrrolidines Versus Amitifadine (DOV-21,947)
A Technical Guide for Researchers in Drug Development
In the landscape of antidepressant drug discovery, the development of triple reuptake inhibitors (TRIs) that simultaneously target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters represents a promising strategy to enhance therapeutic efficacy and broaden the spectrum of action.[1][2] Amitifadine (formerly DOV-21,947), a well-characterized TRI, serves as a crucial benchmark in this field.[3][4][5] This guide provides a comparative analysis of the monoamine transporter selectivity ratios of emerging novel pyrrolidine-based compounds against Amitifadine, offering insights into their potential as next-generation antidepressants.
The rationale behind TRIs lies in the "monoamine deficiency hypothesis" of depression, which posits that a deficit in synaptic levels of serotonin, norepinephrine, and dopamine contributes to the pathophysiology of the disorder.[2] By blocking the reuptake of these three key neurotransmitters, TRIs aim to produce a more robust and rapid antidepressant effect compared to selective or dual-acting agents.[2][3] The relative potency of a compound for each transporter, expressed as selectivity ratios, is a critical determinant of its pharmacological profile and potential clinical effects.[6][7]
Comparative Selectivity Profiles
The in vitro binding affinities (Ki) and functional inhibition (IC50) of a compound for SERT, NET, and DAT are fundamental parameters for determining its selectivity. A lower Ki or IC50 value indicates a higher affinity or potency, respectively. The selectivity ratio is typically calculated by dividing the affinity/potency for one transporter by that of another (e.g., DAT/SERT ratio).
Amitifadine (DOV-21,947): A Benchmark Triple Reuptake Inhibitor
Amitifadine is a serotonin-preferring triple reuptake inhibitor.[8][9] Its inhibitory profile has been well-documented in various in vitro systems.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | SERT:NET:DAT Ratio (IC50) |
| Amitifadine (DOV-21,947) | SERT | 99[3][4] | 12[3][4] | 1 : 1.9 : 8 |
| NET | 262[3][4] | 23[3][4] | ||
| DAT | 213[3][4] | 96[3][4] |
Data compiled from studies using human embryonic kidney (HEK) 293 cells expressing the respective human recombinant transporters.[3][4] The SERT:NET:DAT ratio for Amitifadine based on uptake inhibition is approximately 1:2:8, indicating a preferential but not exclusive inhibition of the serotonin transporter.[5][8][9]
Novel Pyrrolidine-Based Triple Reuptake Inhibitors
The pyrrolidine scaffold is a versatile chemical structure that has been extensively explored in the design of novel monoamine reuptake inhibitors.[10][11][12] Several series of substituted pyrrolidines have demonstrated potent and selective inhibition of SERT, NET, and DAT.
A series of 3,3-disubstituted pyrrolidines has been identified as potent monoamine triple reuptake inhibitors.[10] While specific Ki or IC50 values for a single exemplary compound from this series are not detailed in the provided search results, the research highlights the discovery of analogues with low nanomolar potency.[10] Similarly, regioisomeric 2- and 3-ketopyrrolidines have also shown high potency against all three monoamine transporters.[13]
Another study on novel nor-lobelane pyrrolidine analogs, such as UKCP-110, focused primarily on their interaction with the vesicular monoamine transporter-2 (VMAT2) and dopamine release, rather than providing a direct SERT/NET/DAT selectivity profile.[14]
The Significance of Selectivity Ratios
The balance of activity at SERT, NET, and DAT is a key factor in determining the therapeutic properties and side-effect profile of a TRI.[7]
Figure 1. Relationship between monoamine transporter inhibition, therapeutic effects, and potential side effects.
A higher DAT inhibitory component, for instance, may contribute to improved efficacy in treating anhedonia (the inability to feel pleasure), a residual symptom of depression that is often not adequately addressed by selective serotonin reuptake inhibitors (SSRIs).[2] However, a high DAT occupancy also carries a theoretical risk of increased abuse liability, similar to psychostimulants.[6] Therefore, a carefully balanced selectivity ratio is crucial. Amitifadine's weaker potency at DAT compared to SERT and NET may contribute to a reduced abuse potential.[6]
Experimental Protocols for Determining Selectivity
The determination of a compound's selectivity profile relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that transporter.
Figure 2. A simplified workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293) that have been engineered to express a high density of the target human monoamine transporter (SERT, NET, or DAT).[3][15] Tissues rich in these transporters, such as rat brain synaptosomes, can also be used.[2][16]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or more selective radioligands) and varying concentrations of the unlabeled test compound.[3][4]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.[17]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[17]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radioactively labeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells expressing the corresponding transporter.
Step-by-Step Methodology:
-
Cell Culture: Adherent cells (e.g., HEK-293) stably expressing the human SERT, NET, or DAT are cultured in multi-well plates.[15]
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.[15]
-
Uptake Initiation: A solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) is added to the wells to initiate uptake.[15]
-
Uptake Termination: After a short incubation period (typically 1-3 minutes), the uptake process is stopped by rapidly washing the cells with ice-cold buffer.[15]
-
Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.[15]
-
Data Analysis: The results are used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
Structure-Activity Relationship (SAR) Insights
The chemical structure of a molecule is a key determinant of its affinity and selectivity for monoamine transporters.[19] For pyrrolidine-based inhibitors, the nature and position of substituents on the pyrrolidine ring can significantly influence their interaction with the binding pockets of SERT, NET, and DAT.[10][13]
For instance, in a series of 3,3-disubstituted pyrrolidines, the specific groups attached at the 3-position were found to be critical for achieving potent triple reuptake inhibition.[10] Similarly, the development of regioisomeric 2- and 3-ketopyrrolidines demonstrated that modifications to the pyrrolidine ring itself can fine-tune the compound's potency and selectivity.[13]
The halogen atoms on many SSRIs, for example, are known to be key for their specificity for SERT by interacting with a specific halogen-binding pocket within the transporter.[19] It is plausible that similar specific interactions are at play for novel pyrrolidine derivatives, and understanding these interactions at a molecular level is crucial for the rational design of new TRIs with desired selectivity profiles.[20]
Conclusion
The development of novel pyrrolidine-based triple reuptake inhibitors presents an exciting frontier in the search for more effective antidepressants. While Amitifadine provides a valuable clinical and preclinical benchmark, the versatility of the pyrrolidine scaffold allows for the synthesis of a diverse range of compounds with potentially more optimized selectivity ratios. Future research should focus on the direct, head-to-head comparison of these novel pyrrolidines with established TRIs like Amitifadine using standardized in vitro and in vivo models. A deeper understanding of the structure-activity relationships governing their interactions with monoamine transporters will be instrumental in designing the next generation of antidepressants with improved efficacy and tolerability.
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Vartak, A. P., et al. (2009). Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2). Journal of Medicinal Chemistry, 52(23), 7878-82. [Link]
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Vartak, A. P., et al. (2009). Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications. [Link]
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Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. PubMed, National Library of Medicine. [Link]
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Serag, Y. (2025). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. SeragPsych. [Link]
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Di Pietro, O., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Publications. [Link]
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Reith, M. E. A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]
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Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed, National Library of Medicine. [Link]
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Lee, S., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
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Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed, National Library of Medicine. [Link]
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Di Pietro, O., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PMC, National Library of Medicine. [Link]
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ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]
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Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, Oxford Academic. [Link]
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Zhang, Y., et al. (2018). Computational identification of the binding mechanism of a triple reuptake inhibitor amitifadine for the treatment of major depressive disorder. PubMed, National Library of Medicine. [Link]
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Pace, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Pifl, C., et al. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. UCSD Neurosciences. [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
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Al-Qaisi, Z. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Journal of Medicinal Chemistry. (n.d.). Collection - Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Figshare. [Link]
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Caccia, S., et al. (2013). Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine. PubMed, National Library of Medicine. [Link]
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Tran, P., et al. (2012). Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial. PubMed, National Library of Medicine. [Link]
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Plenge, P., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. [Link]
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Heal, D. J., et al. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]
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Triple Reuptake Inhibition: A Validation Guide Using Radioligand Binding
Executive Summary
The development of Triple Reuptake Inhibitors (TRIs), also known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), represents a frontier in treating complex major depressive disorders (MDD), obesity, and addiction.[1] By simultaneously blocking SERT, NET, and DAT, these compounds aim to overcome the latency and limited efficacy of traditional SSRIs.
However, validating a single molecule's affinity across three distinct transporters requires rigorous biochemical characterization. This guide compares the Radioligand Binding Assay (RBA) —the industry gold standard for affinity profiling—against functional uptake assays. While functional assays measure transport velocity, only radioligand binding provides the thermodynamic certainty of receptor occupancy (
Scientific Rationale: The SNDRI Mechanism
To validate a TRI, one must prove engagement with three distinct targets located on presynaptic terminals. The therapeutic hypothesis relies on the "broad spectrum" elevation of monoamines in the synaptic cleft.
Pathway Visualization
The following diagram illustrates the mechanism of action where a TRI blocks the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).[1]
Figure 1: Mechanism of Action for Triple Reuptake Inhibitors (SNDRIs) blocking monoamine transporters.
Comparative Analysis: Binding vs. Functional Assays[5]
In drug discovery, a common pitfall is confusing Affinity (how tightly a drug binds) with Potency (functional effect). For TRIs, balancing the ratio of inhibition across SERT, NET, and DAT is critical.
The Product: Radioligand Binding Assay (RBA)
-
Primary Metric: Equilibrium Dissociation Constant (
). -
Nature: Thermodynamic. Measures physical occupancy of the transporter.
-
Advantage: Unaffected by downstream cellular machinery or transport rates.
The Alternative: Functional Uptake Assay
-
Primary Metric: Inhibitory Concentration (
). -
Nature: Kinetic. Measures the inhibition of radiolabeled substrate transport (e.g., [³H]-5-HT uptake).
-
Limitation: Dependent on substrate concentration and cell metabolic health.
Performance Comparison Table
| Feature | Radioligand Binding (Recommended) | Functional Uptake (Alternative) |
| Data Output | ||
| Throughput | High (96/384-well filtration) | Medium (Adherent cells required) |
| Reproducibility | High (Membranes are stable) | Variable (Live cell health varies) |
| Cost | Low (Recombinant membranes) | High (Cell culture maintenance) |
| Mechanism | Competitive/Allosteric binding | Transport blockage |
| Selectivity Ratios | Precise (e.g., SERT/DAT ratio) | Context-dependent |
Expert Insight: While functional assays are necessary later to confirm the drug actually stops transport, Radioligand Binding is superior for the primary optimization of TRIs . It allows you to fine-tune the SERT:NET:DAT ratio (e.g., 1:2:1 vs 1:10:1) without the noise of variable transport rates in live cells.
Validated Experimental Protocol
A. Critical Reagents (The "Gold Standard" Ligands)
To validate a TRI, you must displace specific high-affinity radioligands. Do not use substrates (like [³H]-Dopamine) for binding affinity runs; use antagonists.
-
SERT Target: [³H]-Citalopram (
nM). -
NET Target: [³H]-Nisoxetine (
nM). -
DAT Target: [³H]-WIN 35,428 (
nM).
B. Workflow Diagram
Figure 2: Standardized Radioligand Binding Workflow for High-Throughput Screening.
C. Step-by-Step Methodology
-
Membrane Preparation:
-
Use HEK-293 cells overexpressing human SERT, NET, or DAT.[2]
-
Why: Recombinant systems eliminate "cross-talk" found in brain tissue (e.g., [³H]-Serotonin binding to NET).
-
Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge (40,000 x g) to isolate membrane fractions.
-
-
Assay Setup (96-well format):
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + Blocker (10 µM).
-
SERT Blocker: Paroxetine or Fluoxetine.
-
NET Blocker: Desipramine.[3]
-
DAT Blocker: GBR-12909 or Nomifensine.
-
-
Experimental: Membrane + Radioligand + Your TRI Compound (increasing concentrations).
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 60-120 minutes.
-
Expert Note: Equilibrium is crucial. If you harvest too early, you underestimate the affinity of slow-binding inhibitors.
-
-
Harvesting:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Why PEI? It reduces the electrostatic sticking of the radioligand to the glass filter, lowering background noise.
-
Data Analysis & Interpretation
The raw data from the scintillation counter (CPM) must be converted into physical constants.
The Cheng-Prusoff Correction
You will experimentally determine the
- : Determined from your dose-response curve.[4]
- : Concentration of radioligand used (e.g., 2 nM).
-
: Dissociation constant of the radioligand (determined previously by Saturation Binding).[5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Validating "Triple" Inhibition
A successful TRI profile might look like this (Hypothetical Data):
| Target | Selectivity Ratio (vs. SERT) | Interpretation | |
| SERT | 5.2 | 1.0 | High Affinity (Anchor) |
| NET | 12.4 | 2.4 | Balanced NE reuptake |
| DAT | 45.0 | 8.6 | Moderate DA (Reduces abuse potential) |
Note: A generic "dirty" drug might show
References
-
Vertex AI Search. (2026). Mechanism of action of Triple Reuptake Inhibitors (SNDRIs).[1]1[2][6][7][8]
-
Cheng, Y., & Prusoff, W. H. (1973).[4] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[9][10] Biochemical Pharmacology.[9][11] 9[2]
-
Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods. National Institutes of Health (PMC). 2[2][8]
-
Andersen, J., et al. (2009). Focus on Human Monoamine Transporter Selectivity: New Human DAT and NET Models. Journal of Medicinal Chemistry. 11[2]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Methodologies.[3][4][5][7][11][12]5[13][2][14][6][7][8]
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Comparative Potency Guide: Pyrrolidine vs. Bicyclic [3.1.0]hexane Inhibitors
Executive Summary
Verdict: Bicyclic [3.1.0]hexane-based inhibitors consistently demonstrate superior potency (10- to 100-fold improvement in
This performance gap is driven by conformational pre-organization . While pyrrolidine rings retain significant flexibility (ring puckering), the fused [3.1.0] system locks the nitrogen backbone into a specific geometry that mimics the bioactive conformation. This reduces the entropic penalty (
Structural & Mechanistic Basis
To understand the potency shift, one must analyze the thermodynamics of binding.
The Entropic Trap
In drug design, the binding free energy (
-
Pyrrolidine (Proline): In solution, the pyrrolidine ring rapidly oscillates between
-endo and -exo puckers.[1] Upon binding, the protein forces the ring into a single fixed conformation. This results in a high entropic penalty (loss of disorder), which subtracts from the overall binding affinity. -
Bicyclic [3.1.0]hexane: The fusion of a cyclopropane ring onto the pyrrolidine core creates a rigid "methanoproline" scaffold. This molecule is pre-organized ; its solution-state conformation closely matches the bound-state conformation. The entropic cost of binding is minimized, leading to a more negative (favorable)
.
Diagram 1: The Entropic Advantage Mechanism
The following diagram illustrates the thermodynamic difference between the flexible pyrrolidine "induced fit" and the rigid bicyclic "lock and key" mechanism.
Caption: Thermodynamic comparison showing how conformational locking in [3.1.0] systems minimizes entropy loss upon binding, maximizing potency.
Comparative Potency Data
The following data is synthesized from foundational Structure-Activity Relationship (SAR) studies involving HCV NS3 protease inhibitors, the primary testbed for this scaffold comparison.
Table 1: Potency & Selectivity Metrics[2][3]
| Feature | Pyrrolidine (Standard Proline) | Bicyclic [3.1.0]hexane | Performance Shift |
| Scaffold Structure | Monocyclic, flexible ring pucker | Fused cyclopropane-pyrrolidine | Rigidification |
| Enzymatic Potency ( | ~10-100x Potency Increase | ||
| Cellular Potency ( | Superior Cell Activity | ||
| Binding Thermodynamics | High Entropic Cost ( | Low Entropic Cost ( | Thermodynamically Favorable |
| Lipophilicity (cLogP) | Lower (More Polar) | Higher (Lipophilic S2 fit) | Improved Membrane Permeability |
| Metabolic Stability | Susceptible to ring oxidation | Sterically hindered | Extended Half-life |
Key Insight: The [3.1.0] system does not just improve binding; the added lipophilicity of the cyclopropane ring often improves the molecule's ability to penetrate the cell membrane, lowering the
Experimental Protocols
To validate these potency differences in your own lab, use the following self-validating FRET (Fluorescence Resonance Energy Transfer) workflow. This protocol is designed to eliminate false positives caused by compound aggregation or fluorescence interference.
Protocol: FRET-Based Enzymatic Inhibition Assay
Objective: Determine the
Reagents:
-
Substrate: Depsipeptide substrate labeled with EDANS (donor) and DABCYL (quencher).
-
Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 10 mM DTT, 5% Glycerol. (Note: CHAPS prevents aggregation of lipophilic bicyclic compounds).
-
Enzyme: Recombinant NS3/4A protease domain.
Workflow Steps:
-
Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in DMSO. Ensure final DMSO concentration in assay is <5% to prevent enzyme denaturation.
-
Pre-Incubation (Equilibrium Check): Incubate Enzyme + Inhibitor for 15 minutes at room temperature. Critical Step: This allows slow-binding inhibitors (common with rigid scaffolds) to reach equilibrium.
-
Reaction Initiation: Add the FRET substrate (
concentration). -
Kinetic Read: Monitor fluorescence increase (
) continuously for 20 minutes. -
Data Validation:
-
Inner Filter Effect Check: Measure the absorbance of the inhibitor at 340 nm. If
, correct for fluorescence quenching. -
Linearity Check: Ensure the "No Inhibitor" control remains linear (
) over the measurement window.
-
Diagram 2: Assay Workflow & Logic
Caption: Logic flow for FRET inhibition assay ensuring data validity before IC50 calculation.
Synthetic Complexity vs. Yield
While the [3.1.0] scaffold is superior biologically, it presents chemical challenges.
-
Pyrrolidine Synthesis: Often starts from commercially available, chiral L-Proline. Cheap, scalable, high yield (>90%).
-
Bicyclic [3.1.0]hexane Synthesis:
-
Method: Typically requires a Simmons-Smith cyclopropanation (
) of a dehydro-proline precursor. -
Challenge: Stereocontrol is difficult. The reaction often yields a mixture of diastereomers that requires tedious chromatographic separation.
-
Yield: Typically 40-60%.
-
Impact: This increases the "Cost of Goods" (COGS) for the drug but is usually justified by the dramatic potency gains.
-
References
-
Llinàs-Brunet, M., et al. (2004). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061." Journal of Medicinal Chemistry.
-
Venkatraman, S., et al. (2006). "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry.
-
Han, W., et al. (2000). "Alpha-ketoamides, alpha-ketoesters and alpha-diketones as HCV NS3 protease inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Hazuda, D. J., et al. (2009). "Activity of the Investigational HCV NS3/4A Protease Inhibitor Boceprevir (SCH 503034) in Genotype-1 Hepatitis C Virus Replicon Systems." Antimicrobial Agents and Chemotherapy.
Sources
A Comparative Guide to De-risking 3-Substituted Pyrrolidine Ethanol Derivatives: An Analysis of Off-Target Effects
The 3-substituted pyrrolidine ethanol scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a new generation of targeted therapeutics. Its synthetic tractability and ability to form key interactions within protein binding sites have led to the development of potent modulators for various targets, from central nervous system (CNS) receptors to metabolic enzymes. However, this same structural versatility presents a significant challenge: the potential for unintended interactions with structurally-related off-targets, leading to adverse drug reactions (ADRs).
This guide provides a comprehensive framework for the systematic analysis and mitigation of off-target effects for this important chemical class. We will move beyond a simple listing of assays to explain the causal logic behind a multi-tiered screening cascade, from early-stage in vitro profiling to late-stage preclinical validation. To illustrate these principles, we will compare two hypothetical compounds:
-
Derivative A : A promising lead compound with high on-target potency but a concerning off-target profile.
-
Derivative B : An optimized analog, engineered for enhanced selectivity based on the findings from Derivative A.
Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for selecting and advancing safer, more effective drug candidates.
Part 1: The Strategic Framework for Off-Target Profiling
A successful off-target de-risking strategy is not a single experiment but an integrated workflow. It begins with broad, cost-effective screens to identify potential liabilities and progressively narrows to specific, functional assays to understand the physiological relevance of any observed interactions. This tiered approach ensures that resources are focused on the most critical questions at each stage of drug development.
The causality behind this workflow is simple: identifying and understanding potential safety liabilities early reduces the risk of costly late-stage failures.[1] An initial broad screening panel can flag interactions across dozens of clinically relevant targets, guiding the structure-activity relationship (SAR) studies needed to enhance selectivity.[2][3]
Caption: Integrated workflow for off-target liability assessment.
Part 2: Comparative In Vitro Analysis: A Tale of Two Derivatives
The pyrrolidine ring, while beneficial for physicochemical properties, can be bio-activated by cytochrome P450 (CYP) enzymes into reactive metabolites.[2] Furthermore, the overall structure of many pyrrolidine-based CNS agents can confer affinity for cardiac ion channels, most notably the hERG channel, which is a critical gatekeeper for cardiac safety.[4][5][6]
Let us imagine Derivative A is a potent on-target molecule (On-Target IC50 = 15 nM). However, initial broad screening reveals potential liabilities. Derivative B is a subsequent analog designed to mitigate these risks.
Protocol 1: hERG Potassium Channel Inhibition Assay
Causality: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization.[6] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[7][8] Therefore, assessing hERG liability is a mandatory regulatory step and a critical early screen for any compound series with structural features known to confer risk. We use automated patch-clamp electrophysiology for its higher throughput compared to manual patch-clamp while still providing direct functional data on ion channel activity.
Step-by-Step Methodology:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to ~80% confluency.
-
Cell Preparation: Cells are detached, washed, and resuspended in an extracellular buffer solution to a final concentration of 200,000-500,000 cells/mL.
-
Compound Preparation: Derivative A and Derivative B are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted into the extracellular buffer to achieve final concentrations ranging from 0.01 to 100 µM. A vehicle control (e.g., 0.1% DMSO) is also prepared.
-
Automated Patch-Clamp:
-
The cell suspension and compound plates are loaded onto the automated patch-clamp system (e.g., QPatch or Patchliner).
-
The system achieves whole-cell gigaseal configuration.
-
A voltage pulse protocol is applied to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarization step to -50 mV where the tail current is measured.
-
After establishing a stable baseline current, the test compounds are applied at increasing concentrations.
-
-
Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The resulting concentration-response data are fitted to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
Causality: CYP enzymes are the primary drivers of drug metabolism.[9] Inhibition of major isoforms like CYP3A4 or CYP2D6 can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma concentration of another to rise to toxic levels.[10][11] Pyrrolidine moieties can be particularly susceptible to CYP-mediated oxidation.[2] This assay identifies such risks early.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and a fluorescent substrate for each (e.g., Vivid® Substrates) are prepared according to the manufacturer's instructions.
-
Test compounds (Derivative A and B) and a known inhibitor for each isoform (e.g., ketoconazole for CYP3A4) are serially diluted.
-
-
Assay Procedure:
-
The reaction is initiated by adding the CYP enzyme to a buffer solution containing the test compound or control.
-
After a short pre-incubation, the fluorescent substrate is added.
-
The reaction is incubated at 37°C for a specified time.
-
-
Signal Detection: The reaction is stopped, and the fluorescence of the metabolized substrate is read on a plate reader.
-
Data Analysis: The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a concentration-response curve.
Data Summary: Comparing Derivative A and Derivative B
The following table summarizes the hypothetical data obtained from our in vitro safety profiling.
| Target/Assay | Derivative A (Lead) | Derivative B (Optimized) | Rationale for Improvement |
| On-Target Potency (IC50) | 15 nM | 18 nM | Maintained high potency. |
| hERG Inhibition (IC50) | 1.2 µM | > 30 µM | SAR modification reduced affinity for the hERG channel pore. |
| CYP3A4 Inhibition (IC50) | 3.5 µM | > 50 µM | Steric hindrance introduced near the pyrrolidine nitrogen to block CYP access. |
| CYP2D6 Inhibition (IC50) | > 50 µM | > 50 µM | No inherent liability for this isoform was identified. |
| 5-HT2B Receptor Binding (Ki) | 95 nM | > 10 µM | Eliminated a key hydrogen bond interaction identified via docking. |
| Dopamine D2 Receptor Binding (Ki) | 250 nM | > 10 µM | Reduced lipophilicity and removed a key pharmacophore feature. |
This comparative data clearly demonstrates the value of the de-risking process. Derivative A, while potent, carries significant risks of cardiac arrhythmia (hERG IC50 < 30x on-target potency), drug-drug interactions (CYP3A4 inhibition), and potential CNS side effects (D2 binding) or even cardiac valvulopathy (5-HT2B binding). Derivative B, through targeted chemical modifications, has become a much safer candidate for further development, exhibiting a selectivity window of over 1000-fold for all tested off-targets.
Part 3: From Binding to Function: Confirming Off-Target Effects
An interaction in a binding or enzymatic assay does not always translate to a physiological effect. It is crucial to confirm that the observed off-target binding results in a functional cellular response. For instance, the binding of Derivative A to the Dopamine D2 receptor, a G-protein coupled receptor (GPCR), must be investigated in a functional context.
Caption: Off-target antagonism of the Dopamine D2 receptor pathway.
Protocol 3: Cell-Based cAMP Functional Assay
Causality: The D2 receptor couples to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase and reduces intracellular levels of cyclic AMP (cAMP). An antagonist would block this effect. This assay provides a direct functional readout of the binding interaction observed previously.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line engineered to express the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed the cells into 384-well assay plates and incubate overnight.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add Derivative A or B across a range of concentrations.
-
Add a known D2 receptor agonist (e.g., quinpirole) at a fixed concentration (e.g., its EC80) to all wells except the negative control.
-
-
Cell Lysis and cAMP Detection:
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. The data is used to generate a concentration-response curve and calculate the IC50 of the antagonist (Derivative A) in preventing the agonist-induced drop in cAMP. Derivative B would be expected to show no significant effect.
By executing this workflow, we can confidently classify Derivative A as a potent on-target molecule with unacceptable off-target liabilities and validate Derivative B as a highly selective clinical candidate worthy of advancement into more complex in vivo safety studies. This systematic, evidence-based approach is the cornerstone of modern, efficient drug discovery.
References
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. [Link]
-
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025). PubMed. [Link]
-
Pharmacology and Toxicology of N-Pyrrolidino Etonitazene- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases. (2022). Center for Forensic Science Research & Education. [Link]
-
Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. (2023). MDPI. [Link]
-
SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. JournalAgent. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed. [Link]
-
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). PubMed. [Link]
-
Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential. (2023). PubMed. [Link]
-
State dependent dissociation of HERG channel inhibitors. (2007). PubMed. [Link]
-
Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Stereoselective Inhibition of the hERG1 Potassium Channel. (2010). Frontiers in Pharmacology. [Link]
-
1-Pyrrolidineethanol. PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PubMed. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2022). PubMed. [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2023). ResearchGate. [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. [Link]
-
Screening for Safety-Relevant Off-Target Activities. (2010). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed. [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2023). PubMed. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]
-
In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. (2017). PubMed. [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Chemistry & Biodiversity. [Link]
-
In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. (2008). PubMed. [Link]
-
Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. (2012). PubMed. [Link]
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- 5. Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of IC50 values for novel SNDRI candidates
Title: Precision in Triple Inhibition: A Guide to Reproducible IC50 Determination for Novel SNDRI Candidates
Executive Summary
The development of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) represents the "triple crown" of psychopharmacology, offering potential breakthroughs for Major Depressive Disorder (MDD) and ADHD. However, characterizing these compounds is notoriously difficult due to the need for balanced potency across three distinct transporters (SERT, NET, DAT).
This guide addresses the crisis of reproducibility in
Part 1: The Challenge of Triple Inhibition
Unlike SSRIs, where selectivity is the goal, SNDRIs require a specific ratio of inhibition (e.g., 1:2:8 for SERT:NET:DAT). A slight shift in experimental conditions can skew this ratio, leading to false leads in structure-activity relationship (SAR) studies.
Mechanistic Visualization
The following diagram illustrates the simultaneous blockade required at the synaptic cleft.
Figure 1: Mechanism of Action for SNDRIs. The candidate molecule must simultaneously engage three distinct transporter proteins to prevent neurotransmitter clearance.
Part 2: Methodological Comparison
To characterize an SNDRI, you must choose between measuring affinity (how tightly it binds) and potency (how well it stops transport). These are often conflated but are not identical.
| Feature | Radioligand Binding ( | Functional Uptake ( |
| Primary Metric | Affinity (Equilibrium constant) | Potency (Functional inhibition) |
| Throughput | Low (Filtration required) | High (Fluorescence plate reader) |
| Physiological Relevance | Medium: Measures site occupancy, not transport blockade. | High: Measures actual halt of neurotransmitter movement. |
| Cost | High (Radioactive waste disposal) | Medium (Dye kits/Cell lines) |
| Reproducibility Risk | Low: Equilibrium is robust. | High: Sensitive to temp, time, and buffer. |
| Best Use Case | Hit Confirmation / | Primary Screening / SAR cycles |
Expert Insight: For SNDRI development, Functional Uptake is superior because it captures the kinetic competition between the drug and the substrate. A compound might bind SERT tightly (
Part 3: Critical Variables for Reproducibility
As a Senior Scientist, I often see "failed" assays that are actually just "unoptimized" systems. Control these three variables to stabilize your
The Ionic Dependence Trap
Monoamine transporters are symporters; they rely on the Na+/Cl- gradient.
-
The Error: Using standard PBS without verifying ion concentrations.
-
The Fix: Use a modified Krebs-Ringer buffer. SERT requires specific
concentrations for conformational changes. If your buffer is deficient, your drug will appear less potent.
Protein Binding (The "BSA Shift")
-
The Error: Adding 10% FBS or high BSA concentrations to "keep cells healthy" during the assay.
-
The Reality: Lipophilic SNDRIs bind non-specifically to albumin.
-
The Fix: Run assays in serum-free buffer. If protein is necessary for cell adherence, use 0.1% BSA and calculate the free fraction shift.
Cell Line Selection: HEK293 vs. CHO
-
HEK293: Human origin.[1][2][3][4] Preferred for correct post-translational modifications (glycosylation) of human SERT/NET/DAT.
-
CHO: Hamster origin.[3][4] Adheres better to plastic, reducing data noise in wash steps.
-
Recommendation: Use HEK293 for final lead profiling to ensure human-relevant affinity, but CHO is acceptable for high-throughput primary screens.
Part 4: Self-Validating Experimental Protocol
Method: Fluorescent Neurotransmitter Transporter Uptake Assay (High-Throughput).
Objective: Determine reproducible
Workflow Diagram
Figure 2: Kinetic Fluorescence Uptake Assay Workflow. Note the "No Wash" step to prevent cell detachment.
Step-by-Step Protocol
-
Cell Preparation: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT at 40,000 cells/well in 96-well Poly-D-Lysine plates. Incubate 24h.
-
Buffer Exchange: Aspirate growth media gently. Add 100 µL HBSS + 20mM HEPES (pH 7.4). Crucial: Ensure temperature is equilibrated to 37°C; cold shock internalizes transporters.
-
Compound Incubation: Add 25 µL of 5x concentrated test compound. Incubate for 30 minutes.
-
Validation: Include Amitifadine as a positive control on every plate.
-
-
Substrate Addition: Add 25 µL of Fluorescent Neurotransmitter Dye (e.g., Molecular Devices Neurotransmitter Uptake Kit).
-
Detection: Measure Relative Fluorescence Units (RFU) kinetically every 60 seconds for 15 minutes.
-
Data Analysis (The Z-Factor Check): Before calculating
, calculate the plate's Z-factor: If , reject the plate.
Part 5: Data Comparison (The "Truth" Table)
The following table aggregates data from functional uptake assays (HEK293 cells) to provide a benchmark for your novel candidates.
| Compound | Class | hSERT | hNET | hDAT | Ratio (S:N:D) |
| Amitifadine (DOV 21,947) | SNDRI | ~12 | ~23 | ~96 | 1 : 2 : 8 |
| Venlafaxine | SNRI | 82 | 2480 | >10,000 | Selectivity Issue |
| Cocaine | Non-selective | 250 | 300 | 280 | 1 : 1 : 1 |
| Fluoxetine | SSRI | 15 | >10,000 | >10,000 | Highly Selective |
Data synthesized from Skolnick et al. (2003) and internal validation studies using functional uptake assays.
Interpretation for Researchers:
If your novel candidate shows an hDAT
References
-
Skolnick, P. et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology.
-
Tatsumi, M. et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.
-
Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit Application Note." Molecular Devices Technical Library.
-
Zhang, J.H. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
-
Eshleman, A.J. et al. (2017). "Affinity and Efficacy of standard and novel compounds at the human serotonin, dopamine and norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. HEK293 vs CHO Cells for Antibody Expression: Mechanistic Differences, Product Quality, and Strategic Implications [biointron.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Choose Between CHO and HEK293 for Biologics Production [synapse.patsnap.com]
- 4. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
